4-(2-Methyl-3-phenylpropyl)aniline
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Overview
Description
4-(2-Methyl-3-phenylpropyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound features a benzene ring substituted with a 2-methyl-3-phenylpropyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-3-phenylpropyl)aniline typically involves the alkylation of aniline with 2-methyl-3-phenylpropyl halides under basic conditions. The reaction can be catalyzed by palladium or other transition metals to enhance the yield and selectivity .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or reductive amination of ketones with aniline. These methods are scalable and can be optimized for high throughput .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens with Lewis acid catalysts for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(2-Methyl-3-phenylpropyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 3-Methyl-N-(3-phenylpropyl)aniline
- Benzenepropanamine, N-(3-methylphenyl)-
- Benzylethyl-m-toluidine
Comparison: 4-(2-Methyl-3-phenylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
89807-77-2 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(2-methyl-3-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16(17)10-8-15/h2-10,13H,11-12,17H2,1H3 |
InChI Key |
ITVCTASRPXFYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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